molecular formula C16H31N3O3 B7928492 [4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester

[4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7928492
M. Wt: 313.44 g/mol
InChI Key: ATIZSGOWKDTQIO-UHFFFAOYSA-N
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Description

[4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic compound with unique structural attributes. It is notable for its application in various scientific disciplines due to its distinct molecular composition. This compound is a derivative of carbamic acid and features functional groups that lend themselves to diverse chemical reactions and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester typically involves several steps:

  • Initiating with the formation of the cyclohexylamine structure.

  • Acetylation of the amine group to introduce the acetylamino functionality.

  • Isopropylation and subsequent reaction with tert-butyl chloroformate to yield the carbamic acid ester.

Industrial Production Methods: : Industrial synthesis often employs automated reactors with precise control over temperature, pressure, and reagent concentration to achieve high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the compound meets pharmaceutical-grade standards.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form various products depending on the oxidizing agent used.

  • Reduction: : Reduction reactions typically involve the hydrogenation of the compound, leading to the formation of reduced derivatives.

  • Substitution: : It exhibits substitution reactions where functional groups can be replaced under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic or neutral conditions.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon catalyst.

  • Substitution: : Various halides or nucleophiles under basic or acidic conditions.

Major Products Formed: : The specific products depend on the reaction pathway chosen, with common derivatives including different carbamate compounds and acylated amines.

Scientific Research Applications

Chemistry: : Utilized in synthetic chemistry for developing new compounds due to its versatile functional groups. Biology : Investigated for its potential effects on cellular processes and mechanisms. Medicine : Studied for possible pharmacological applications, particularly in the design of novel therapeutic agents. Industry : Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which [4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester exerts its effects involves interaction with specific molecular targets. It can bind to enzymes, inhibiting their activity, or interact with cellular receptors, triggering signaling pathways. The precise molecular interactions vary depending on the specific application and target.

Comparison with Similar Compounds

Compared to other carbamic acid derivatives, [4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester stands out due to its unique combination of cyclohexyl, acetylamino, and tert-butyl groups. This structure affords it distinctive reactivity and potential biological activity. Similar compounds include:

  • [4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid methyl ester

  • [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

Each of these compounds shares a core structure but varies in the ester or substituent groups, resulting in different physical and chemical properties.

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Properties

IUPAC Name

tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(3,4)5)13-8-6-12(7-9-13)18-14(20)10-17/h11-13H,6-10,17H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIZSGOWKDTQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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